molecular formula C11H10F2O2 B2576879 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid CAS No. 2361644-34-8

3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B2576879
CAS No.: 2361644-34-8
M. Wt: 212.196
InChI Key: MEFWWHBANNSXPS-AGGWVSIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₀F₂O₂ and a molecular weight of 212.2 g/mol. This compound is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and a carboxylic acid group.

Scientific Research Applications

3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Structural Analysis: X-ray diffraction studies have been used to determine the molecular conformation and spatial arrangement of this compound, providing insights into its chemical behavior.

    Radiopharmaceutical Development: Fluorine-18 labeled derivatives of this compound have been synthesized for use in positron emission tomography (PET) imaging, aiding in tumor delineation and cancer diagnosis.

    Chemical Synthesis:

    Cancer Treatment:

    Diagnostic Imaging: This compound has applications in PET imaging, particularly in the diagnosis of prostate cancer.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving appropriate precursors.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated and scalable processes .

Chemical Reactions Analysis

3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, fluorine-18 labeled derivatives used in PET imaging bind to specific receptors or enzymes, allowing for the visualization of biological processes in vivo. The exact molecular targets and pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

  • cis-2-phenylcyclobutanecarboxylic acid
  • cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid
  • 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC)

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-9-3-1-2-8(4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFWWHBANNSXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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